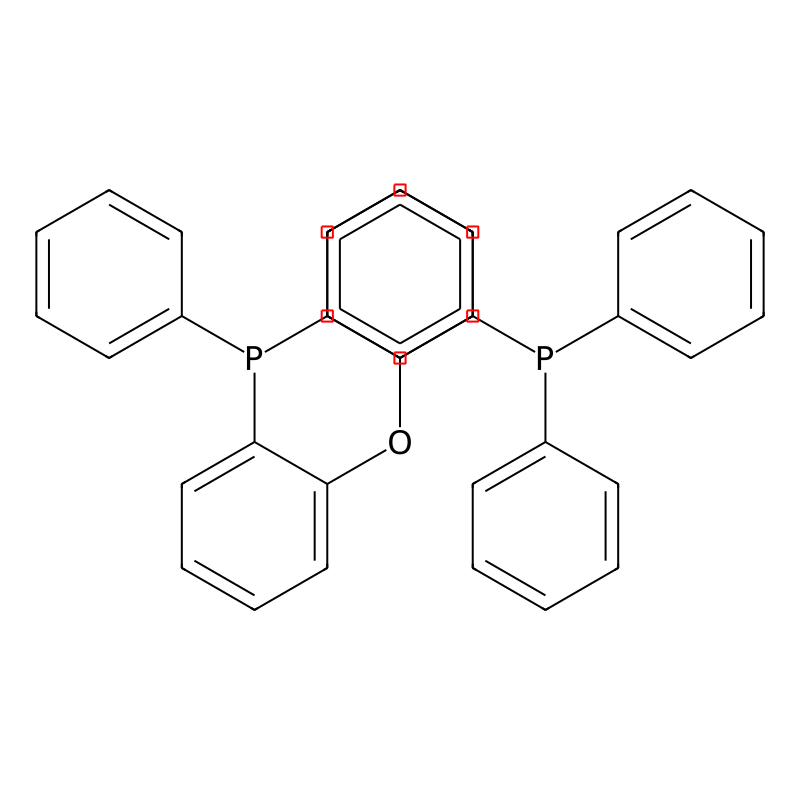Bis(2-diphenylphosphinophenyl)ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Wide Bite Angle Diphosphine Ligand:
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a significant compound in inorganic and organometallic chemistry. It functions as a wide bite angle diphosphine ligand. This characteristic structure allows DPEphos to bind to metal centers with a larger separation between the two phosphorus atoms compared to other diphosphine ligands. This wider bite angle provides specific advantages in various research applications.
Catalysis:
DPEphos plays a crucial role in homogeneous catalysis, where a catalyst remains in the same phase (usually liquid) as the reactants throughout the reaction. Due to its unique bite angle and electronic properties, DPEphos finds application in diverse catalytic processes, including:
- Hydroformylation: Conversion of alkenes into aldehydes using carbon monoxide and hydrogen.
- Hydrogenation: Reduction of unsaturated bonds using hydrogen gas.
- Cross-coupling reactions: Formation of carbon-carbon bonds between two different molecules.
The specific bite angle and steric properties of DPEphos can influence the selectivity and activity of the catalyst, making it a valuable tool for researchers in designing efficient and selective catalytic systems.
Activation of Small Molecules:
DPEphos also demonstrates remarkable ability to activate small molecules such as hydrogen gas, carbon dioxide, and dinitrogen. This activation process allows for the subsequent transformation of these molecules into valuable products. For instance, DPEphos-based catalysts have been explored in the context of:
- Hydrogen activation: Splitting the H-H bond in hydrogen molecules, a crucial step in hydrogen storage and utilization.
- CO2 reduction: Converting carbon dioxide into valuable chemicals or fuels, contributing to sustainable development efforts.
These applications highlight the potential of DPEphos in developing new strategies for harnessing small molecules for energy production and chemical synthesis.
Material Science:
Beyond catalysis and small molecule activation, DPEphos finds applications in material science. The unique binding properties of DPEphos can be utilized to design and synthesize novel materials with desired functionalities. For example, DPEphos has been employed in:
Bis(2-diphenylphosphinophenyl)ether, commonly referred to as DPEphos, is a bidentate diphosphine ligand with the chemical formula C36H28OP2. This compound features two diphenylphosphino groups attached to a phenyl ether backbone, creating a structure that facilitates coordination with various metal centers. DPEphos is characterized by its wide bite angle, which is advantageous in stabilizing metal-ligand complexes, making it a significant player in organometallic chemistry and catalysis .
DPEphos acts as a ligand in coordination complexes. It donates electron density from the phosphorus atoms to the central metal, forming stable metal-phosphorus bonds. This donation of electrons can influence the electronic properties of the metal center, affecting its reactivity and ability to participate in various catalytic cycles []. The specific mechanism depends on the nature of the coordinated metal and the reaction involved.
The synthesis of bis(2-diphenylphosphinophenyl)ether typically involves the reaction of chlorodiphenylphosphine with diphenyl ether. The reaction proceeds under controlled conditions to ensure the formation of the desired diphosphine ligand. The general synthetic pathway can be summarized as follows:
- Starting Materials: Chlorodiphenylphosphine and diphenyl ether.
- Reaction Conditions: The reactants are combined in an appropriate solvent (often an organic solvent) and heated under reflux.
- Purification: The product is purified through recrystallization or chromatography techniques to obtain pure bis(2-diphenylphosphinophenyl)ether .
Uniqueness of Bis(2-diphenylphosphinophenyl)ether: Compared to these similar compounds, bis(2-diphenylphosphinophenyl)ether stands out due to its wider bite angle (104°), which allows for greater flexibility and enhanced coordination properties when forming metal complexes. This flexibility can lead to improved catalytic activity and selectivity in various chemical transformations .
Interaction studies involving bis(2-diphenylphosphinophenyl)ether focus on its coordination behavior with different transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with DPEphos. For example, research has shown that when DPEphos interacts with copper(I), it leads to the formation of complexes that exhibit distinct electronic properties and reactivity patterns compared to other phosphine ligands . Investigating these interactions helps in understanding how modifications to ligand structure can influence catalytic performance.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 164 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 162 of 164 companies with hazard statement code(s):;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (95.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Dates
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016








